molecular formula C8H7ClN2O3 B15157681 Carbamic chloride, methyl(2-nitrophenyl)- CAS No. 675839-78-8

Carbamic chloride, methyl(2-nitrophenyl)-

Cat. No.: B15157681
CAS No.: 675839-78-8
M. Wt: 214.60 g/mol
InChI Key: XBSQNYCTJXYKEG-UHFFFAOYSA-N
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Description

Carbamic chloride, methyl(2-nitrophenyl)- is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic chloride group attached to a methyl group and a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic chloride, methyl(2-nitrophenyl)- can be synthesized through several methodsThe reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of carbamic chloride, methyl(2-nitrophenyl)- often involves large-scale reactions using specialized equipment to handle the reactive intermediates. The process may include steps such as gas-phase reactions, solvent extractions, and purification techniques to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, methyl(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with an amine can yield a carbamate, while reduction of the nitro group can produce an amine derivative .

Scientific Research Applications

Carbamic chloride, methyl(2-nitrophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic chloride, methyl(2-nitrophenyl)- involves its reactivity with nucleophiles. The carbamic chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic chloride, methyl(2-nitrophenyl)- is unique due to the presence of the 2-nitrophenyl group, which imparts distinct reactivity and properties compared to other carbamic chlorides. This makes it particularly useful in specific synthetic applications and research studies .

Properties

CAS No.

675839-78-8

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

N-methyl-N-(2-nitrophenyl)carbamoyl chloride

InChI

InChI=1S/C8H7ClN2O3/c1-10(8(9)12)6-4-2-3-5-7(6)11(13)14/h2-5H,1H3

InChI Key

XBSQNYCTJXYKEG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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